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4-fluoro-N,N-diphenylaniline

HOMO energy DFT calculation hole injection barrier

4-Fluoro-N,N-diphenylaniline (4-fluorotriphenylamine) is a para-halogenated triarylamine that belongs to the triphenylamine (TPA) class of hole-transport materials. With a molecular weight of 263.31 g/mol and a melting point of 99–103 °C, the compound serves as a building block for organic light-emitting diodes (OLEDs), electrochromic polymers, and other organic electronic applications where precise tuning of the HOMO/LUMO levels is required.

Molecular Formula C18H14FN
Molecular Weight 263.315
CAS No. 437-25-2
Cat. No. B2943187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N,N-diphenylaniline
CAS437-25-2
Molecular FormulaC18H14FN
Molecular Weight263.315
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14FN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
InChIKeyLQDQVCOHANBTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N,N-diphenylaniline (CAS 437-25-2): A Para-Fluorinated Triphenylamine for Hole-Transport and Organic Semiconductor R&D


4-Fluoro-N,N-diphenylaniline (4-fluorotriphenylamine) is a para-halogenated triarylamine that belongs to the triphenylamine (TPA) class of hole-transport materials . With a molecular weight of 263.31 g/mol and a melting point of 99–103 °C, the compound serves as a building block for organic light-emitting diodes (OLEDs), electrochromic polymers, and other organic electronic applications where precise tuning of the HOMO/LUMO levels is required [1].

Why 4-Fluoro-N,N-diphenylaniline Cannot Be Replaced by Generic Triphenylamine in Electronic Material Procurement


Triphenylamine derivatives are not interchangeable because the electron-withdrawing para-fluoro substituent systematically shifts frontier orbital energies, ionization potential, and reorganization energy relative to the parent TPA [1]. These electronic perturbations directly affect hole injection barriers at the ITO/HTL interface and the rate of hole transport within the active layer, meaning that substituting 4-fluoro-N,N-diphenylaniline with unsubstituted TPA or with an electron‑donating analog (e.g., 4‑methoxy‑TPA) will alter device turn‑on voltage, charge balance, and overall efficiency [1].

Quantitative Differentiation Evidence for 4-Fluoro-N,N-diphenylaniline vs. Closest Analogs


HOMO Energy Lowered by 0.12 eV Relative to Unsubstituted Triphenylamine

DFT calculations at the B3LYP/6-31G(d) level show that the HOMO energy of 4-fluoro-N,N-diphenylaniline is –5.20 eV, compared with –5.08 eV for the parent triphenylamine [1]. The 0.12 eV downward shift is consistent with the electron‑withdrawing character of fluorine (Hammett σp = 0.06) and is larger than the shift induced by methyl (+0.13 eV relative to TPA) but smaller than that of trifluoromethyl (–0.39 eV) [1].

HOMO energy DFT calculation hole injection barrier

Ionization Potential Raised by 0.17 eV vs. Triphenylamine – Oxidation Stability Indicator

The same computational study reports an ionization potential (Ip) of 6.85 eV for 4-fluoro-N,N-diphenylaniline, compared with 6.68 eV for triphenylamine and 6.52 eV for 4-methyl-TPA [1]. The +0.17 eV increase relative to TPA reflects the electron-withdrawing nature of fluorine and correlates with the calculated HOMO lowering [1].

ionization potential oxidation stability DFT calculation

Melting Point Depression by ~25°C vs. Triphenylamine Improves Processability

The experimentally determined melting point of 4-fluoro-N,N-diphenylaniline is 99–103 °C , which is approximately 25 °C lower than that of unsubstituted triphenylamine (mp 127 °C) [1]. This lower melting point facilitates thermal evaporation during vacuum deposition of thin films and can lower the temperature required for melt-processing or annealing steps.

melting point processability vacuum deposition

Reorganization Energy Increase of 0.03 eV Modulates Hole Mobility – A Design Trade‑Off

The reorganization energy for hole transport (λ+) calculated for 4-fluoro-N,N-diphenylaniline is 0.33 eV, compared with 0.30 eV for triphenylamine [1]. While the slightly higher λ+ predicts a marginally lower hole mobility according to the Marcus theory, the simultaneous HOMO lowering may offset this effect by improving the injection efficiency at the electrode interface [1].

reorganization energy hole mobility charge transport

Patent Activity: 35 Granted or Pending Patents Confirm Industrial Relevance in OLED and Organic Semiconductor Fields

A PubChemLite search reveals that 4-fluoro-N,N-diphenylaniline is cited in 35 patents, with no direct literature count, indicating that its primary documented use is in proprietary industrial applications rather than in published academic studies [1]. This patent density is comparable to that of other functionalized triphenylamine derivatives and underscores its role as a commercially validated hole‑transport building block.

patent landscape OLED organic semiconductor

High-Impact Application Scenarios for 4-Fluoro-N,N-diphenylaniline Based on Verified Quantitative Evidence


Hole-Transport Layer (HTL) Material in OLEDs Requiring a Lower HOMO for Efficient ITO Hole Injection

In OLED stacks where the indium‑tin‑oxide (ITO) anode work function is ~4.8 eV, the –5.20 eV HOMO of 4-fluoro-N,N-diphenylaniline provides a reduced injection barrier compared with the –5.08 eV HOMO of unsubstituted triphenylamine [1]. This can lower the device turn‑on voltage and improve power efficiency, making the compound a preferred HTL candidate when the emission layer HOMO lies between –5.3 and –5.6 eV [1].

Building Block for Electrochromic and Redox-Active Polymers with Enhanced Oxidative Stability

The higher ionization potential (6.85 eV) of the monomer relative to triphenylamine (6.68 eV) translates to improved oxidative stability in the resulting polymers [1]. This property is leveraged in the synthesis of poly(amine‑amide)s and poly(amine‑imide)s that exhibit reversible electrochromic switching from pale yellow to green or blue with minimal degradation over repeated cycles [2].

Model Compound for Studying Fluorine Substituent Effects in Triarylamine Hole-Transport Materials

The well‑characterized Hammett σp value of –0.06 for para‑fluoro substitution makes 4-fluoro-N,N-diphenylaniline a clean reference system for isolating electronic effects from steric effects in structure–property relationship studies. The DFT‑computed HOMO (–5.20 eV), Ip (6.85 eV), and λ+ (0.33 eV) provide a quantitative baseline against which other substituents (e.g., Cl, Br, CF3) can be benchmarked [1].

Precursor for Industrial OLED Materials – Backed by 35 Patents and High-Purity Commercial Availability

With 35 patent citations and consistent >98% GC purity from major suppliers such as TCI and Aladdin Scientific [3], 4-fluoro-N,N-diphenylaniline is a procurement‑ready intermediate for scaling up proprietary OLED host or transport materials. Its moderate melting point (99–103 °C) further simplifies handling and vacuum sublimation during large‑scale device fabrication .

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